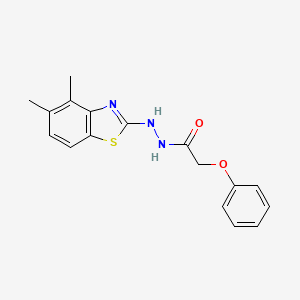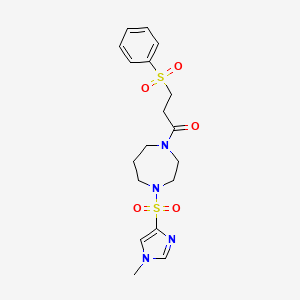
N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide is a synthetic organic compound with applications across chemistry, biology, and medicine. It features a pyrimidin-1(6H)-yl group, which is a critical structural component in various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide typically involves a multi-step process:
Formation of Pyrimidine Ring:
Starting Materials: Propylamine and cyanoacetic acid.
Conditions: Acidic medium, elevated temperatures.
Ketone Formation:
Starting Materials: Propylamine and malononitrile.
Conditions: Base catalysis, reflux.
Attachment of Ethyl and Phenyl Groups:
Starting Materials: Bromophenyl acetamide and ethyl iodide.
Conditions: Nucleophilic substitution reaction, mild temperatures.
Industrial Production Methods
For large-scale production, automated flow reactors and continuous synthesis systems might be employed to optimize the reaction conditions and yield. The reagents are carefully measured and controlled to ensure consistent and high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide undergoes various types of reactions, including:
Oxidation: Leading to the formation of corresponding N-oxide derivatives.
Reduction: Usually resulting in amine derivatives.
Substitution: Can involve halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3).
Major Products
Oxidation: N-oxide compounds.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide has diverse research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor in various enzymatic reactions, useful in studying metabolic pathways.
Medicine: Investigated for potential use in drugs targeting specific receptors or enzymes.
Industry: Applied in the manufacture of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The pyrimidinyl group allows for strong binding to active sites, inhibiting or modulating the activity of these biomolecules. Key pathways affected include:
Signal Transduction: Modulation of kinase activities.
Enzyme Inhibition: Competitive inhibition of metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethyl-2-(6-oxo-4-methylpyrimidin-1(6H)-yl)-N-phenylacetamide
N-ethyl-2-(6-oxo-4-ethylpyrimidin-1(6H)-yl)-N-phenylacetamide
N-ethyl-2-(6-oxo-4-isopropylpyrimidin-1(6H)-yl)-N-phenylacetamide
Unique Features
Compared to its analogues, N-ethyl-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenylacetamide features a propyl group that enhances its lipophilicity and potentially its ability to cross biological membranes. This structural difference may contribute to its unique binding properties and biological activities, distinguishing it in various research and industrial applications.
Would this level of detail satisfy your needs, or is there something you'd like me to delve deeper into?
Eigenschaften
IUPAC Name |
N-ethyl-2-(6-oxo-4-propylpyrimidin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-8-14-11-16(21)19(13-18-14)12-17(22)20(4-2)15-9-6-5-7-10-15/h5-7,9-11,13H,3-4,8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKIVUXSBDVPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)N(CC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2898020.png)
![4-[cyclopropyl(methyl)sulfamoyl]-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2898021.png)
![ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2898025.png)
![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2898027.png)

![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azepane](/img/structure/B2898029.png)
![[2-(Methoxymethyl)oxan-2-yl]methanamine](/img/structure/B2898030.png)
![1-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione](/img/structure/B2898033.png)
![N-(3-chloro-4-methylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2898035.png)


![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2898040.png)
![3-allyl-2-((difluoromethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2898041.png)
![4-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylazetidin-3-yl]morpholine](/img/structure/B2898042.png)
